2-Methylpropyl 4-[5-amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate
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Overview
Description
2-Methylpropyl 4-[5-amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that features a benzothiazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-[5-amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process yields high amounts of the desired compound, which is then characterized using various spectral data such as FTIR, 1H-NMR, 13C-NMR, and HRMS .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure maximum yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-[5-amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2-Methylpropyl 4-[5-amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-[5-amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound also features a benzothiazole moiety and has been studied for its antidiabetic properties.
Other Benzothiazole Derivatives: These include compounds with antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Uniqueness
What sets 2-Methylpropyl 4-[5-amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate apart is its specific structure, which combines a benzothiazole moiety with a pyrrolidine ring, potentially leading to unique biological activities and applications .
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-methylpropyl 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H21N3O3S/c1-13(2)12-28-22(27)14-7-9-15(10-8-14)25-11-17(26)19(20(25)23)21-24-16-5-3-4-6-18(16)29-21/h3-10,13,23,26H,11-12H2,1-2H3 |
InChI Key |
OVRQTBVVHPKLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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